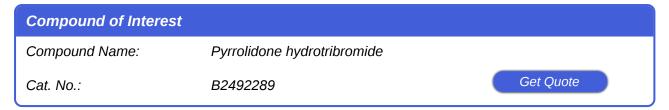


# Spectroscopic Characterization of Pyrrolidone Hydrotribromide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pyrrolidone hydrotribromide** (PHT), a versatile brominating agent. Due to the limited availability of directly published experimental spectra for the complex, this guide presents representative data based on the well-characterized spectroscopic features of 2-pyrrolidone, with anticipated modifications resulting from the formation of the hydrotribromide complex. This information is intended to support researchers in the identification and characterization of this important reagent.

#### **Data Presentation**

The following tables summarize the representative spectroscopic data for **Pyrrolidone hydrotribromide**.

Table 1: Representative <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.5-8.5	br s	1H	N-H
~3.4-3.6	t	2H	-CH <sub>2</sub> -N-
~2.3-2.5	t	2H	-CH <sub>2</sub> -C=O
~2.0-2.2	р	2H	-CH2-CH2-CH2-

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The N-H proton is expected to be significantly deshielded and broadened due to its interaction with the hydrotribromide anion.

Table 2: Representative <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
~177-179	C=O
~45-47	-CH <sub>2</sub> -N-
~30-32	-CH <sub>2</sub> -C=O
~17-19	-CH2-CH2-CH2-

Note: The carbonyl carbon is expected to show a slight downfield shift upon complexation.

Table 3: Representative Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200-3400	Strong, Broad	N-H Stretch
~2850-2960	Medium	C-H Stretch
~1680-1700	Strong	C=O Stretch (Amide I)
~1400-1500	Medium	C-N Stretch / N-H Bend (Amide II)



Note: The N-H stretching vibration is expected to be broadened and shifted to a lower frequency due to hydrogen bonding with the tribromide anion. The carbonyl stretch may also exhibit a slight shift.

Table 4: Representative Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Possible Assignment
85	100	[C <sub>4</sub> H <sub>7</sub> NO] <sup>+</sup> (Molecular ion of 2- pyrrolidone)
56	60	[C <sub>3</sub> H <sub>4</sub> O] <sup>+</sup>
41	50	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Under typical EI-MS conditions, the PHT complex is expected to dissociate, leading to the observation of the mass spectrum of 2-pyrrolidone. The tribromide anion (Br<sub>3</sub><sup>-</sup>) would not be observed in positive ion mode.

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited.

## **Synthesis of Pyrrolidone Hydrotribromide**

A general procedure for the synthesis of **Pyrrolidone hydrotribromide** involves the reaction of 2-pyrrolidone with hydrobromic acid and bromine.

- Materials: 2-pyrrolidone, hydrobromic acid (48%), bromine, and a suitable solvent (e.g., glacial acetic acid).
- Procedure:
  - 1. Dissolve 2-pyrrolidone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
  - 2. Slowly add hydrobromic acid to the solution while stirring.
  - 3. In a separate container, prepare a solution of bromine in the same solvent.



- 4. Add the bromine solution dropwise to the cooled pyrrolidone-HBr mixture with continuous stirring.
- 5. The reaction mixture is typically stirred for a few hours at a low temperature.
- 6. The resulting precipitate of **Pyrrolidone hydrotribromide** is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted bromine, and dried under vacuum.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - 1. Accurately weigh approximately 5-10 mg of the **Pyrrolidone hydrotribromide** sample.[1]
  - 2. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.[1]
  - 3. Filter the solution through a pipette with a small cotton plug into a standard 5 mm NMR tube to remove any particulate matter.[2]
  - 4. Cap the NMR tube securely.
- Data Acquisition:
  - 1. Insert the sample into the NMR spectrometer.
  - 2. Lock the spectrometer on the deuterium signal of the solvent.
  - 3. Shim the magnetic field to achieve optimal homogeneity.
  - 4. Acquire the <sup>1</sup>H NMR spectrum using a standard pulse program.
  - 5. Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.
  - 6. Process the acquired data (Fourier transform, phase correction, and baseline correction).
  - 7. Reference the spectra using the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).



## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
  - 1. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - 2. Place a small amount of the solid **Pyrrolidone hydrotribromide** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]
- Data Acquisition:
  - Record a background spectrum of the empty, clean ATR crystal.[3]
  - Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
  - 3. Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm<sup>-1</sup>).
  - 4. The instrument software will automatically subtract the background spectrum from the sample spectrum.
  - 5. Clean the ATR crystal thoroughly after the measurement.

## **Mass Spectrometry (MS)**

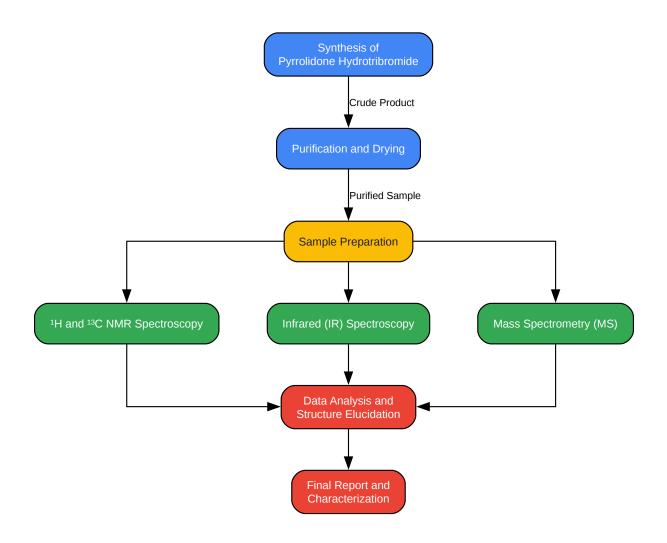
- Sample Introduction (Direct Insertion Probe DIP):
  - Load a small amount of the solid Pyrrolidone hydrotribromide sample into a capillary tube.
  - 2. Insert the capillary tube into the direct insertion probe.
  - 3. Introduce the probe into the ion source of the mass spectrometer.
- Data Acquisition (Electron Ionization EI):
  - 1. Heat the probe gradually to volatilize the sample into the ion source.



- 2. Ionize the gaseous sample molecules using a standard electron energy of 70 eV.[4][5][6]
- 3. Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
- 4. Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

## **Mandatory Visualization**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **Pyrrolidone hydrotribromide**.



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#### Spectroscopic Analysis Workflow

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